1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)-
Overview
Description
This compound, also known as 5-{7-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-6-hydroxy-1-benzofuran-2-yl}-1,3-benzenediol, has a molecular formula of C24H26O4 . It is a derivative of 1,3-Benzenediol, which is a phenolic compound and an organic compound with the formula C6H4(OH)2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,3-Benzenediol core with a complex side chain. The average mass of the molecule is 378.461 Da and the monoisotopic mass is 378.183105 Da .Scientific Research Applications
Antitumor Activity : A study found that geranyl phenyl ethers, including compounds related to 1,3-Benzenediol, exhibited growth inhibitory effects against tumor cell lines, suggesting potential in cancer treatment (Oh, Hyun-Ju et al., 2002).
Antimicrobial and Molluscicidal Activity : Another research indicated that certain prenylated benzoic acid derivatives, related to the chemical , displayed significant antibacterial activities (Orjala, J. et al., 1993).
Role in Chemical Synthesis : Studies have shown the involvement of similar compounds in various chemical reactions and syntheses, demonstrating its utility in the field of organic chemistry (Engler, T. et al., 1998); (Uyehara, T. et al., 1992).
Anti-Inflammatory Properties : A study identified compounds structurally related to 1,3-Benzenediol with potent anti-inflammatory activity, which could be beneficial in developing new anti-inflammatory drugs (Chen, Yu-Chang et al., 2013).
Applications in Corrosion Inhibition : Research into compounds structurally related to 1,3-Benzenediol has demonstrated their effectiveness as corrosion inhibitors, suggesting potential industrial applications (Chafiq, M. et al., 2020).
properties
IUPAC Name |
5-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1-benzofuran-2-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-10-22-23(28-4)11-9-18-14-24(29-25(18)22)19-12-20(26)15-21(27)13-19/h6,8-9,11-15,26-27H,5,7,10H2,1-4H3/b17-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLRLDMVAJOIKX-CAOOACKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)- | |
CAS RN |
79295-49-1 | |
Record name | 1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079295491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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